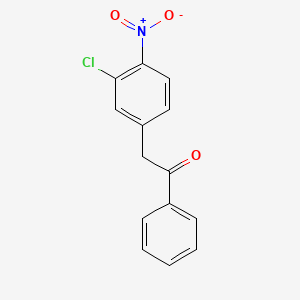

2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one

Description

2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one (CAS: 1451449-63-0) is a substituted acetophenone derivative featuring a phenyl group, a ketone moiety, and a nitro- and chloro-substituted aromatic ring. The compound’s structure includes a 3-chloro-4-nitrophenyl group attached to the ethanone backbone, which confers unique electronic and steric properties. This compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds and in pharmaceutical research due to its structural complexity and functional versatility .

Properties

Molecular Formula |

C14H10ClNO3 |

|---|---|

Molecular Weight |

275.68 g/mol |

IUPAC Name |

2-(3-chloro-4-nitrophenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H10ClNO3/c15-12-8-10(6-7-13(12)16(18)19)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |

InChI Key |

XTBMNVUXLHWQOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one can be achieved through various methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 3-chloro-4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of microwave irradiation and solid-phase catalysts such as FeCl3/Bentonite has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have been synthesized and tested for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents in pharmaceuticals .

Structure-Activity Relationship Studies

The compound's structure has been pivotal in understanding its biological activity. Structure-activity relationship (SAR) studies have revealed that substituents on the phenyl ring can significantly influence antibacterial potency. Electron-withdrawing groups, such as nitro groups, enhance activity, while electron-donating groups tend to reduce it . This insight is crucial for designing more effective derivatives with improved therapeutic profiles.

Materials Science

Dyes and Pigments

2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one has applications in the development of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for synthesizing azo dyes, which are widely used in textiles and coatings. The compound's stability and color properties make it an attractive candidate for further exploration in this domain .

Corrosion Inhibition

Recent studies have explored the potential of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one as a corrosion inhibitor for mild steel in acidic environments. The compound demonstrated effective protective qualities against steel dissolution in hydrochloric acid solutions. Experimental results indicated that it could significantly reduce corrosion rates, making it a promising candidate for industrial applications where metal protection is critical .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one with structurally analogous acetophenone derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects: The nitro and chloro groups in the target compound enhance electrophilicity at the ketone carbon, favoring nucleophilic additions, compared to electron-donating groups (e.g., amino in ’s compound) . Thiazole-containing analogs () exhibit improved π-π stacking due to aromatic heterocycles, enhancing binding to biological targets .

Reactivity and Applications :

- The target compound’s nitro group facilitates reduction reactions to form amines, whereas oxane-substituted derivatives () show stability in polar solvents due to their ether linkages .

- Imidazole-oxadiazole hybrids () demonstrate superior antimicrobial activity compared to the nitro-chloro derivative, attributed to sulfur and nitrogen heteroatoms .

Physicochemical Properties: Lipophilicity: The oxane-substituted compound (logP ~2.5) is more lipophilic than the nitro-chloro derivative (logP ~2.1), impacting membrane permeability . Solubility: Amino-thiazole derivatives () exhibit higher aqueous solubility (∼15 mg/mL) than the nitro-chloro compound (∼5 mg/mL) due to polar functional groups .

Research Implications and Limitations

- Synthesis Challenges : The nitro group in 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one complicates purification due to its electron-withdrawing nature, unlike oxane or thiazole derivatives .

- Biological Limitations: While the compound shows moderate bioactivity, its nitro group may confer toxicity, limiting therapeutic use compared to safer analogs like amino-thiazoles .

Biological Activity

The compound 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is characterized by the presence of a chloro and a nitro group on the phenyl ring, which may influence its biological properties. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, chalcones and their derivatives have shown promising results against various cancer cell lines. In particular, it has been reported that related ferrocenyl chalcones demonstrated IC50 values ranging from 0.16 to 11 μM against breast and lung cancer cell lines, suggesting a potential for similar activity in 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ferrocenyl Chalcone | MDA-MB-231 | 6.59 - 12.51 |

| Ferrocenyl Chalcone | 4T1 | 13.23 - 213.7 |

Antifungal Activity

The compound's structural features may also confer antifungal properties. A study on related compounds indicated that halogenated derivatives exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain derivatives . This suggests that the presence of chlorine and nitro groups in the phenyl ring might enhance antifungal efficacy.

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been linked to compounds with similar structures. For example, analogues bearing nitro groups showed significant inhibitory activity, with some compounds outperforming established drugs like Donepezil . This raises the possibility that 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one could also act as an AChE inhibitor.

The mechanisms through which 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one exerts its biological effects are likely multifaceted:

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects through apoptosis induction in cancer cells.

- Enzyme Interaction : The presence of electronegative substituents like chlorine and nitro groups may facilitate interactions with active sites of enzymes, leading to inhibition.

Case Studies

Several case studies highlight the biological potential of related compounds:

- Anticancer Efficacy : A study on chalcone derivatives revealed effective cytotoxicity against triple-negative breast cancer cell lines, indicating that structural modifications can enhance activity .

- Antifungal Studies : Compounds similar to 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one have been evaluated for their antifungal properties against various strains of Candida, showing promising results in inhibiting ergosterol biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.